Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound with a complex structure that includes a pyrrole ring substituted with an ethyl ester, a dimethylamino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of an ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the ethyl ester allows for a range of chemical modifications and interactions that are not possible with similar compounds .
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 5-[(dimethylamino)methyl]-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11(14)10-6-9(7-13(3)4)12-8(10)2/h6,12H,5,7H2,1-4H3 |
InChI Key |
IZCSZEONJGOILQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)CN(C)C)C |
Origin of Product |
United States |
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